(R)-(-)-2-Amino-3-methylbutane (CAS 34701-33-2) is a sterically hindered, aliphatic chiral primary amine. Characterized by a boiling point of 85–87 °C and a density of 0.75 g/mL, this compound is primarily procured as a chiral auxiliary, a resolving agent for racemic acids, and a bulky precursor for asymmetric transition-metal ligands. Unlike aromatic chiral amines, its purely aliphatic backbone and adjacent isopropyl group provide a highly specific steric environment that restricts bond rotation in intermediate complexes. For industrial and pharmaceutical procurement, its value lies in its high commercial enantiomeric excess (typically ≥98.5% ee), which is critical for ensuring high diastereomeric ratios in downstream asymmetric syntheses without the need for extensive chromatographic purification.
Substituting (R)-(-)-2-Amino-3-methylbutane with more common chiral amines, such as (R)-1-phenylethylamine or (R)-sec-butylamine, frequently compromises reaction stereoselectivity and product distribution. While (R)-1-phenylethylamine is a cheaper resolving agent, its aromatic ring introduces pi-pi stacking interactions and different electronic effects that can completely invert the stereochemical outcome of reductions or nucleophilic additions. Conversely, less hindered aliphatic amines like sec-butylamine lack the bulky isopropyl group adjacent to the chiral center, leading to insufficient steric shielding. In catalytic applications, such as palladium-catalyzed C-H functionalization, replacing the 1,2-dimethylpropylamine moiety with a less hindered amine fails to restrict bond rotation, resulting in the formation of unwanted diarylated or oligomeric byproducts and significantly increasing purification costs[1].
In the diastereoselective reduction of ketone hydrazones, the choice of chiral amine auxiliary dictates the absolute configuration of the resulting amino acid. When the 1,2-dimethylpropylamine scaffold is used as the chiral auxiliary, the reduction yields L-alanine. In direct contrast, substituting this aliphatic amine with the aromatic alpha-methylbenzylamine under identical catalytic conditions inverts the stereoselectivity, yielding D-alanine instead[1].
| Evidence Dimension | Absolute configuration of reduction product |
| Target Compound Data | 1,2-dimethylpropylamine yields L-alanine |
| Comparator Or Baseline | alpha-methylbenzylamine yields D-alanine |
| Quantified Difference | Complete inversion of product stereochemistry (L- vs D-enantiomer) |
| Conditions | PtO2-catalyzed reduction of ketone hydrazones in acetic acid |
Procurement of this specific aliphatic amine provides a reliable method to access the opposite enantiomer of a target molecule compared to standard aromatic auxiliaries.
The bulky 1,2-dimethylpropyl group provides critical steric hindrance that restricts rotation around the C-N bond in catalytic intermediates. In palladium-catalyzed selective gamma-monoarylation of free amines, the incorporation of the 1,2-dimethylpropylamine motif effectively suppresses secondary arylation. While less hindered amines can yield complex mixtures of mono- and diarylated products, the 1,2-dimethylpropylamine derivative restricts the reaction, yielding predominantly the monoarylated product with a 5:1 ratio over the diarylated byproduct [1].
| Evidence Dimension | Ratio of monoarylated to diarylated products |
| Target Compound Data | 1,2-dimethylpropylamine derivatives favor monoarylation (5:1 ratio) |
| Comparator Or Baseline | Less hindered amines lack sufficient steric bulk to prevent secondary arylation |
| Quantified Difference | Achieves a 5:1 mono-to-diarylation ratio, whereas unhindered analogs yield higher diarylated fractions |
| Conditions | Palladium-catalyzed gamma-C-H arylation using transient directing groups |
Minimizes the formation of over-functionalized byproducts, directly improving the yield of the target API intermediate and reducing chromatographic purification costs.
For commercial-scale asymmetric synthesis, the baseline enantiomeric purity of the chiral auxiliary is a primary determinant of final product purity. Premium grades of (R)-(-)-2-Amino-3-methylbutane are supplied with an enantiomeric excess of ≥98.5% and a chemical purity of ≥98.5% by GC. Using a racemic or lower-purity baseline material (<95% ee) exponentially increases the number of required recrystallization steps to achieve >99% de in diastereomeric salt resolution, leading to severe yield attrition and increased solvent consumption.
| Evidence Dimension | Enantiomeric excess (ee) |
| Target Compound Data | Premium (R)-(-)-2-Amino-3-methylbutane: ≥98.5% ee |
| Comparator Or Baseline | Standard or racemic grades: <95% ee or 0% ee |
| Quantified Difference | ≥3.5% higher baseline ee, eliminating multiple downstream purification cycles |
| Conditions | Commercial procurement specifications (e.g., ChiPros grade) |
Procuring ultra-high ee material is mathematically required to maximize the first-pass yield of diastereomeric crystallization or auxiliary-directed synthesis.
(R)-(-)-2-Amino-3-methylbutane is a highly effective chiral auxiliary for synthesizing unnatural amino acids via diastereoselective alkylation or reduction. Its purely aliphatic, highly branched structure provides strong asymmetric induction without the pi-stacking interference common to benzylamine derivatives, ensuring predictable stereocontrol in the final amino acid [1].
In organometallic catalysis, such as ethylene tetramerization or cross-coupling, the compound is used to synthesize PNP (diphosphinoamine) ligands. The steric bulk of the 1,2-dimethylpropyl group forces the ligand into a specific staggered conformation, which is critical for controlling the selectivity of the active metal center and preventing unwanted oligomerization [2].
As a resolving agent, (R)-(-)-2-Amino-3-methylbutane is highly effective for the classical resolution of racemic acids. Its high commercial enantiomeric purity (≥98.5% ee) ensures that the resulting diastereomeric salts have a high initial optical purity, reducing the number of costly and yield-destroying recrystallization steps required in industrial API manufacturing.
Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard